molecular formula C10H11NO2 B1313589 N-(5-Formyl-2-methylphenyl)acetamide CAS No. 63913-25-7

N-(5-Formyl-2-methylphenyl)acetamide

Cat. No.: B1313589
CAS No.: 63913-25-7
M. Wt: 177.2 g/mol
InChI Key: ZXYUIFVPXYYAAW-UHFFFAOYSA-N
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Description

N-(5-Formyl-2-methylphenyl)acetamide is an acetamide derivative characterized by a phenyl ring substituted with a formyl group at the 5-position and a methyl group at the 2-position, linked to an acetamide moiety. Acetamides are widely studied for their biological activities, including antimicrobial, antifungal, and cytotoxic properties, with substituent patterns playing a critical role in modulating these effects .

Properties

IUPAC Name

N-(5-formyl-2-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-7-3-4-9(6-12)5-10(7)11-8(2)13/h3-6H,1-2H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXYUIFVPXYYAAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C=O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90493987
Record name N-(5-Formyl-2-methylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90493987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63913-25-7
Record name N-(5-Formyl-2-methylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90493987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of N-(5-Formyl-2-methylphenyl)acetamide typically involves the reaction of 5-formyl-2-methylphenylamine with acetic anhydride under controlled conditions. The reaction is carried out in the presence of a catalyst, such as pyridine, to facilitate the formation of the acetamide group. The reaction mixture is then purified through recrystallization to obtain the final product.

Chemical Reactions Analysis

N-(5-Formyl-2-methylphenyl)acetamide undergoes various types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methyl group on the phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Scientific Research Applications

N-(5-Formyl-2-methylphenyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of N-(5-Formyl-2-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The formyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the acetamide group can interact with enzymes and receptors, modulating their activity.

Comparison with Similar Compounds

Comparative Analysis with Similar Acetamide Derivatives

Structural Comparison

The table below summarizes key structural features and functional groups of N-(5-Formyl-2-methylphenyl)acetamide and related compounds:

Compound Name Substituents on Phenyl Ring Additional Functional Groups Biological Activity Reference ID
This compound 5-formyl, 2-methyl Acetamide Not explicitly reported -
N-(3-chloro-4-hydroxylphenyl)acetamide 3-chloro, 4-hydroxyl Acetamide Antimicrobial (photodegradation product)
N-(4-hydroxyphenethyl)acetamide N-linked phenethyl, 4-hydroxyl Acetamide Cytotoxic (43.2% mortality at 0.1 mg/mL)
N-(5-Fluoro-2-(trifluoromethoxy)phenyl)acetamide 5-fluoro, 2-trifluoromethoxy Acetamide Not explicitly reported (fluorinated derivative)
2-(5-bromo-4-formyl-2-methoxyphenoxy)-N-(2-phenylethyl)acetamide 5-bromo, 4-formyl, 2-methoxy Phenoxy, phenethyl Not explicitly reported (structural complexity)
N-(5-methyl-4-nitro-2-furanyl)acetamide Nitro, methyl (furan ring) Acetamide Not explicitly reported

Key Observations :

  • Electron-Withdrawing Groups : Compounds with formyl (e.g., ), nitro (), or trifluoromethoxy () groups may enhance reactivity or binding to biological targets due to electron-withdrawing effects.
  • Hydrophobic Substituents : Methyl groups (as in this compound) or halogens (e.g., chloro in ) can improve lipid solubility, influencing bioavailability.
Characterization :
  • NMR and MS : Critical for confirming structures (e.g., ¹H/¹³C NMR in , HRMS in ).
  • Melting Points : Range from 92–94°C () to higher values for halogenated derivatives, reflecting crystallinity differences.
Antimicrobial and Antifungal Effects :
  • Gram-Positive Bacteria : Compounds 47 and 48 () with benzothiazole-sulfonyl-piperazine motifs show potent activity.
  • Fungi : Derivatives 49 and 50 () exhibit antifungal properties, likely due to sulfonyl and heteroaromatic groups.
Cytotoxicity :
Structure-Activity Relationships (SAR) :
  • Substituent Position : Para-substituted hydroxyl or nitro groups () enhance bioactivity compared to meta or ortho positions.
  • Hybridization : Combining acetamide with benzothiazole () or furan () rings diversifies mechanistic pathways.

Physicochemical Properties

Property This compound (Predicted) N-(4-hydroxyphenethyl)acetamide () N-(5-Fluoro-2-(trifluoromethoxy)phenyl)acetamide ()
Molecular Weight ~191 g/mol 207 g/mol 237 g/mol
Solubility Moderate (formyl enhances polarity) Low (hydrophobic phenethyl) Low (fluorinated groups)
pKa ~12–14 (amide proton) Not reported 12.97 (predicted)

Biological Activity

N-(5-Formyl-2-methylphenyl)acetamide is an organic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, comparative analysis with similar compounds, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C10H11NO2C_{10}H_{11}NO_2 and a molecular weight of 177.2 g/mol. The compound features a phenyl ring substituted with a formyl group and an acetamide group, which contribute to its biological reactivity and interactions with various biological targets.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Antimicrobial Properties :
    • It has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for some tested strains range from 4.69 to 22.9 µM against Bacillus subtilis and Staphylococcus aureus .
    • Antifungal activity has also been observed, particularly against Candida albicans, with MIC values ranging from 16.69 to 78.23 µM .
  • Anti-inflammatory Effects :
    • The compound is being studied for its potential to modulate inflammatory pathways, making it a candidate for further research in treating inflammatory diseases .
  • Enzyme Inhibition :
    • Preliminary studies suggest that this compound may inhibit key enzymes involved in neurotransmitter regulation, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurodegenerative conditions like Alzheimer's disease .

The mechanism of action of this compound involves its interaction with specific molecular targets:

  • Hydrogen Bonding : The formyl group can form hydrogen bonds with biological macromolecules, influencing their conformation and function.
  • Enzyme Interaction : The acetamide group can interact with various enzymes and receptors, modulating their activity and potentially leading to therapeutic effects .

Comparative Analysis

To better understand the unique properties of this compound, it can be compared with similar compounds:

Compound NameStructural FeaturesUnique Characteristics
N-(5-Formyl-2-methoxyphenyl)acetamideMethoxy group instead of methylDifferent reactivity due to the methoxy substituent
N-(5-Fluorophenyl)acetamideFluorine atom substitutionEnhanced chemical properties due to electronegative fluorine
N-(2-Methylphenyl)formamideLacks formyl groupSimpler structure with different reactivity

This comparison highlights how the presence of different functional groups influences the biological activity and potential applications of these compounds .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various acetamide derivatives, including this compound, demonstrating its effectiveness against E. coli and S. aureus with promising MIC values .
  • Neuroprotective Potential : Research into derivatives of acetamides has indicated that modifications can enhance their efficacy in inhibiting cholinesterases, suggesting that this compound may have neuroprotective properties worth exploring further .

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